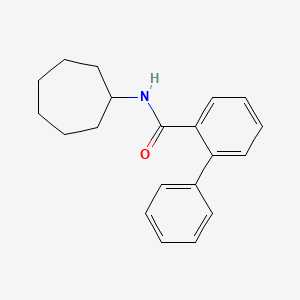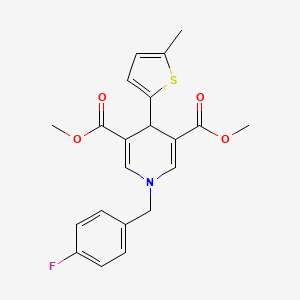
5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide
Descripción general
Descripción
5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide, also known as CNF, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNF belongs to the class of furan-2-carboxamides, which are known to exhibit various biological activities. In
Aplicaciones Científicas De Investigación
5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has been found to modulate the activity of ion channels and receptors, which are important for neuronal communication. In immunology, 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to modulate the immune response and reduce inflammation.
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to activate the TRPA1 ion channel, which is involved in pain perception and inflammation. 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has also been shown to modulate the activity of NMDA receptors, which are important for learning and memory.
Biochemical and Physiological Effects:
5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has been found to induce apoptosis and inhibit cell growth. In neurons, 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to modulate the activity of ion channels and receptors, which can affect neuronal communication. In immune cells, 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide has several advantages for lab experiments, including its high purity and high yields. However, 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide is a relatively new compound, and its effects on biological systems are not fully understood. Additionally, 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide may exhibit off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide. One area of interest is the development of 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the effects of 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide on different biological systems, such as the cardiovascular system and the gastrointestinal system. Additionally, the development of new methods for the synthesis of 5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)-2-furamide and its derivatives may enable the production of larger quantities of these compounds for further research.
Propiedades
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-25-13-5-2-11(3-6-13)20-18(22)17-9-8-16(26-17)14-7-4-12(21(23)24)10-15(14)19/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYCDUAXGIZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3536784.png)


![4-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3536816.png)
![dimethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}terephthalate](/img/structure/B3536834.png)

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3536842.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3536844.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B3536852.png)
![methyl {3-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B3536861.png)
![1-(3-fluorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3536868.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3536872.png)

![2-chloro-4-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536888.png)